DL-Xylose

概述

描述

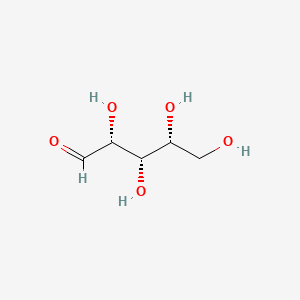

DL-Xylose is a naturally occurring sugar that belongs to the family of carbohydrates known as pentoses, which are sugars composed of five carbon atoms. It is a fundamental monosaccharide that plays a crucial role in various biological processes. Derived from the Greek word “xylos,” meaning “wood,” xylose is found in the fibrous parts of plants such as wood, straw, and corn husks . It is classified as an aldose due to the presence of an aldehyde functional group. This compound is commonly used as a sweetening agent and is considered a low-calorie alternative to traditional sugar .

准备方法

Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the acid-catalyzed hydrolysis of xylan, a hemicellulose found in plant cell walls. The hydrolysis process involves breaking down the xylan into its constituent sugars, including xylose . The reaction conditions typically involve the use of dilute sulfuric acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves the extraction of xylan from biomass sources such as corn cobs, straw, and wood chips. The extracted xylan is then hydrolyzed using acid or enzymatic methods to produce xylose . Enzymatic hydrolysis is preferred for its specificity and mild reaction conditions, which result in higher yields and fewer by-products.

化学反应分析

Types of Reactions: DL-Xylose undergoes various chemical reactions, including:

Oxidation: Xylose can be oxidized to form xylaric acid using oxidizing agents such as nitric acid.

Reduction: Catalytic hydrogenation of xylose produces xylitol, a common sugar alcohol used as a sweetener.

Isomerization: Xylose can be isomerized to xylulose using xylose isomerase.

Common Reagents and Conditions:

Oxidation: Nitric acid, elevated temperatures.

Reduction: Hydrogen gas, metal catalysts (e.g., nickel).

Isomerization: Xylose isomerase enzyme, mild temperatures.

Major Products:

Xylaric acid: from oxidation.

Xylitol: from reduction.

Xylulose: from isomerization.

科学研究应用

1.1. Metabolism and Microbial Utilization

DL-Xylose is metabolized by certain microorganisms, making it a potential substrate for biofuel production. Research indicates that Saccharomyces cerevisiae and Yarrowia lipolytica can utilize D-xylose effectively when heterologous xylose reductase enzymes are introduced .

Key Findings:

- The introduction of xylose isomerase pathways enhances the efficiency of D-xylose utilization in yeast, facilitating bioethanol production.

- Studies have shown that specific enzymes can increase the yield of ethanol from D-xylose by optimizing metabolic pathways .

1.2. Dietary Supplementation

This compound has been studied for its effects on intestinal health. A recent study demonstrated that dietary D-xylose supplementation in mice significantly increased the induction of prophages in Escherichia coli, suggesting a role in gut microbiota modulation .

Case Study:

- Mice supplemented with D-xylose showed increased DNA copies of phages, indicating enhanced phage induction compared to controls, which could have implications for gut health and disease resistance.

2.1. Biofuel Production

This compound serves as a substrate for biofuel production, particularly in the fermentation processes to produce ethanol. Its conversion to ethanol involves multiple enzymatic steps, including the reduction to xylitol and subsequent fermentation.

| Process | Microorganism | Key Enzymes | Yield Improvement |

|---|---|---|---|

| Ethanol Fermentation | Saccharomyces cerevisiae | Xylose reductase, Xylitol dehydrogenase | Enhanced by heterologous expression |

| Xylitol Production | Candida tropicalis | Xylose reductase | High yield achievable |

2.2. Chemical Synthesis

This compound is utilized as a precursor in the synthesis of various chemicals, including xylitol and furfural. Its ability to undergo dehydration and isomerization reactions makes it valuable in chemical manufacturing.

Research Insights:

- The use of Lewis and Brønsted acid catalysts has been shown to significantly enhance the yield of furfural from this compound, which is an important platform chemical in organic synthesis.

3.1. Diagnostic Testing

This compound is employed in clinical settings to assess intestinal absorption capabilities. It is particularly useful in diagnosing malabsorption syndromes where the absorption of sugars is compromised .

Clinical Study Overview:

- In a controlled study involving healthy subjects, intravenous administration of D-xylose demonstrated an absorption rate of approximately 69%, highlighting its utility as a diagnostic tool .

3.2. Anti-inflammatory Properties

Recent studies have indicated that D-xylose exhibits anti-inflammatory properties, potentially beneficial in treating conditions like lung infections . The compound has been linked with the stimulation of glycosaminoglycan synthesis, which plays a role in tissue repair and inflammation control.

作用机制

DL-Xylose is similar to other pentoses such as arabinose, ribose, and lyxose. it is unique in its widespread availability and versatility in various applications .

相似化合物的比较

Arabinose: Another pentose sugar used in food and pharmaceutical industries.

Ribose: A pentose sugar that is a component of ribonucleic acid (RNA).

Lyxose: A less common pentose sugar with similar properties to xylose.

DL-Xylose stands out due to its extensive use in industrial applications and its potential health benefits as a low-calorie sweetener and prebiotic.

生物活性

DL-Xylose, a pentose sugar, is an important compound in various biological processes and applications. This article explores its biological activity, focusing on its metabolism, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is classified as an aldehydo-D-xylose. It plays a significant role as a metabolite in organisms such as Saccharomyces cerevisiae (baker's yeast) and is involved in various metabolic pathways.

Metabolism of this compound

1. Fermentation Pathways:

this compound is primarily metabolized through two pathways: the Xylose Isomerase (XI) pathway and the Xylulose Kinase (XK) pathway.

- Xylose Isomerase Pathway: This pathway converts this compound into D-xylulose using the enzyme xylose isomerase. Recent studies have identified novel xylose isomerases from various sources, including the gut microbiota of wood-feeding beetles, which exhibit enhanced activity compared to previously known enzymes. For instance, a new xylose isomerase derived from Parabacteroides sp. showed a 72% increase in isomerization rate compared to traditional sources .

- Xylulose Kinase Pathway: In this pathway, D-xylulose is phosphorylated by xylulokinase to enter glycolysis. Research indicates that optimizing xylulokinase activity can significantly reduce byproduct formation (e.g., xylitol), enhancing the efficiency of this compound utilization in fermentation processes .

Table 1: Comparison of Enzymatic Activity

| Enzyme Source | Specific Activity (U/mg) | K_M (mM) | Optimal Temperature (°C) |

|---|---|---|---|

| Parabacteroides sp. XI | 2.6 | 37 | 30 |

| Piromyces sp. E2 XI | 1.0 | 58 | 30 |

| Bacteroides ovatus XI | Low | N/A | N/A |

Therapeutic Applications

2. Antimicrobial Properties:

Recent studies have explored the synthesis of new derivatives of D-xylose, particularly triazoline derivatives, which have shown promising antimicrobial effects against various fungal strains . These findings suggest potential applications in developing new antimicrobial agents.

3. Role in Human Health:

this compound has been studied for its role as a human metabolite, particularly in assessing intestinal absorption and malabsorption syndromes. The D-xylose absorption test is a clinical tool used to evaluate the absorptive capacity of the intestine, providing insights into conditions like celiac disease and Crohn's disease .

Case Studies

Case Study 1: Fermentation Efficiency Improvement

A study conducted on genetically engineered strains of Saccharomyces cerevisiae demonstrated that co-expressing xylose isomerase with xylulokinase significantly improved growth rates on D-xylose media. The engineered strain exhibited a specific growth rate of 0.07 h, highlighting the importance of metabolic engineering in enhancing fermentation efficiency .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized various D-xylose derivatives and tested their antimicrobial properties against both bacterial and fungal pathogens. The results indicated that specific derivatives displayed superior efficacy against fungal strains compared to bacterial pathogens, suggesting their potential use in therapeutic formulations .

属性

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of DL-xylose?

A1: this compound is a five-carbon sugar molecule with an aldehyde functional group.

- Spectroscopic Data: While the provided research excerpts don't delve into detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed for structural elucidation of sugar molecules like this compound. [, ]

Q2: How is this compound synthesized?

A2: this compound can be synthesized through several methods. One approach involves the cis-hydroxylation of dl-trans-1, 1-diethoxy-5-tetrahydropyran-2-yloxypent-3-en-2-ol. [] Another study describes a synthesis route starting from 1-Methoxy-buten-(1)-in-(3). [, ] Additionally, this compound can be obtained through the acetolysis of xylan, a plant polysaccharide. []

Q3: Does this compound exhibit different crystallization behavior compared to its enantiomers?

A3: Yes, research indicates that d- and l-xylose molecules crystallize separately as a conglomerate, while this compound forms a stable racemic compound. This implies that a mixture of this compound will preferentially crystallize as the racemic compound rather than a mixture of the individual enantiomers. []

Q4: Can this compound be used as a starting material for the synthesis of other compounds?

A4: Absolutely. Researchers have successfully utilized this compound as a precursor for synthesizing various compounds. For instance, it has been employed in the synthesis of 2-Deoxy-DL-ribose and 2-Deoxy-DL-xylose. [] Another study used a protected form of aldehydo-D-xylose to synthesize D-xylofuranosyl-pyridine C-nucleosides. []

Q5: What are the applications of this compound in biological research?

A5: this compound plays a role in understanding carbohydrate-protein interactions. For example, one study identified a mucin-specific lectin from the mushroom Boletus edulis that exhibited potent inhibition by porcine mucin but not by this compound. [] This suggests a specific binding preference of the lectin towards mucin over this compound.

Q6: Are there any known alternatives or substitutes for this compound in specific applications?

A7: The need for alternatives to this compound would depend on its intended application. For instance, in the study examining the mucin-specific lectin, other sugars like D-glucose, D-mannose, and L-arabinose did not exhibit the same inhibitory effects, highlighting the specificity of the interaction between the lectin and mucin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。